3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indene-2,1'-pyrrolo[3,4-c]pyrrole]-1,3,4',6'(3'H,5'H)-tetrone
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Overview
Description
3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of indene and pyrrole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE involves multiple steps, starting with the preparation of the indene and pyrrole precursors. The reaction typically involves the condensation of these precursors under controlled conditions, followed by cyclization to form the spirocyclic structure. Common reagents used in these reactions include iron (III) chloride and p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A structurally related compound with similar chemical properties.
3-Methyl-5-phenyl-1H-pyrazole: Another related compound with a simpler structure.
Uniqueness
3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural complexity makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C21H16N2O4/c1-11-15-16(20(27)23(19(15)26)12-7-3-2-4-8-12)21(22-11)17(24)13-9-5-6-10-14(13)18(21)25/h2-11,15-16,22H,1H3 |
InChI Key |
UCSAUIRKRFKHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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